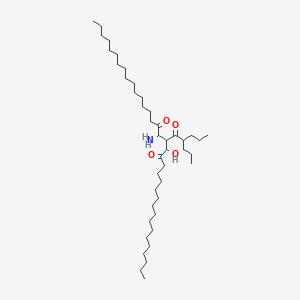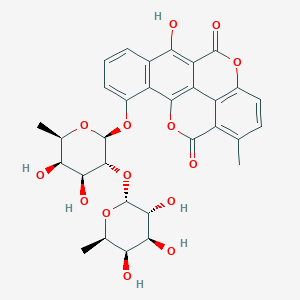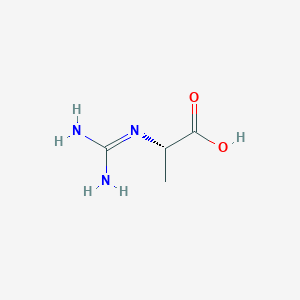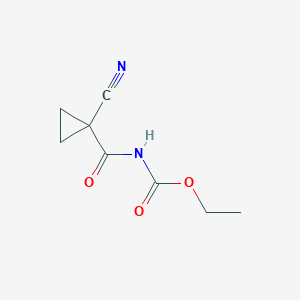
Ethyl N-(1-cyanocyclopropanecarbonyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(1-cyanocyclopropanecarbonyl)carbamate, commonly known as CPEB, is a chemical compound that belongs to the class of carbamate derivatives. It is a white crystalline solid that is soluble in polar solvents such as water and ethanol. CPEB has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of CPEB is not fully understood. However, it is believed that CPEB exerts its biological effects by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. CPEB has also been shown to induce apoptosis, which is a programmed cell death mechanism that is important in the treatment of cancer.
Efectos Bioquímicos Y Fisiológicos
CPEB has been shown to exhibit anti-inflammatory and anti-cancer properties in various in vitro and in vivo studies. It has also been shown to induce apoptosis in cancer cells, which is a promising mechanism for the treatment of cancer. In addition, CPEB has been shown to exhibit insecticidal properties, which make it a potential candidate for use as a pesticide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CPEB is its ability to form stable complexes with drugs, which makes it a potential candidate for use as a drug delivery system. Another advantage is its ability to enhance the mechanical properties of polymers, which makes it a potential candidate for use as a polymer additive. However, one of the limitations of CPEB is its low solubility in non-polar solvents, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for the study of CPEB. One direction is the development of CPEB-based drug delivery systems for the treatment of various diseases. Another direction is the study of the insecticidal properties of CPEB for the development of new pesticides. Additionally, the study of the mechanism of action of CPEB and its effects on various biological systems is an important area of future research.
Métodos De Síntesis
The synthesis of CPEB involves the reaction of ethyl carbamate with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields CPEB as a white crystalline solid. The purity of the compound can be enhanced by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
CPEB has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, CPEB has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with drugs. In the field of agriculture, CPEB has been studied for its potential use as a pesticide due to its insecticidal properties. In the field of material science, CPEB has been studied for its potential use as a polymer additive due to its ability to enhance the mechanical properties of polymers.
Propiedades
Número CAS |
133036-89-2 |
|---|---|
Nombre del producto |
Ethyl N-(1-cyanocyclopropanecarbonyl)carbamate |
Fórmula molecular |
C8H10N2O3 |
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
ethyl N-(1-cyanocyclopropanecarbonyl)carbamate |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-7(12)10-6(11)8(5-9)3-4-8/h2-4H2,1H3,(H,10,11,12) |
Clave InChI |
JPHIXHZZHMNCMQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(=O)C1(CC1)C#N |
SMILES canónico |
CCOC(=O)NC(=O)C1(CC1)C#N |
Sinónimos |
Carbamic acid, [(1-cyanocyclopropyl)carbonyl]-, ethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



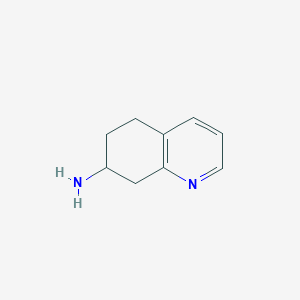
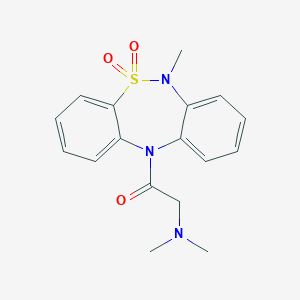
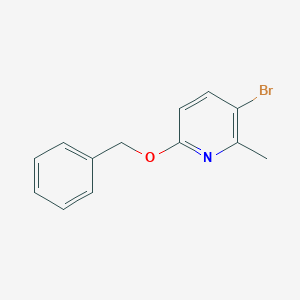
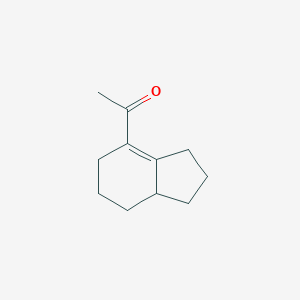
![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B161958.png)
![(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B161960.png)

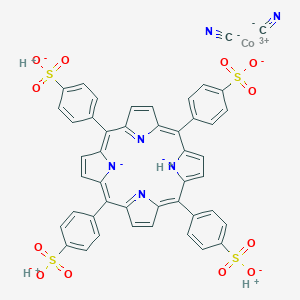
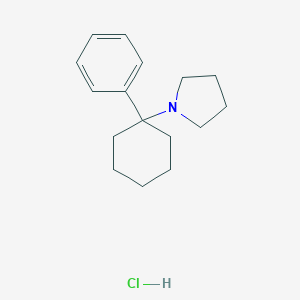
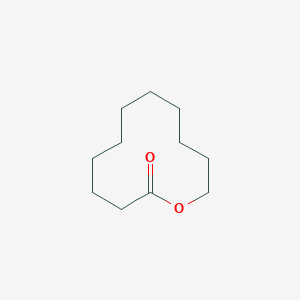
![3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid](/img/structure/B161969.png)
